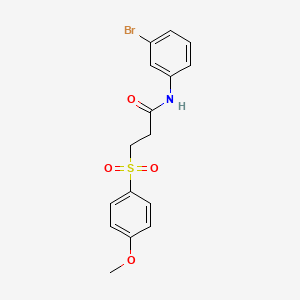
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyridine ring substituted with an ethoxy group at the 6-position and an azetidine ring substituted with a fluoromethyl group at the 3-position, connected via a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to improve yield and efficiency. Health and safety considerations are crucial during its industrial applications to ensure worker safety and minimize potential risks.
Análisis De Reacciones Químicas
Types of Reactions
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mecanismo De Acción
The mechanism of action of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.
(6-Ethoxypyridin-3-yl)(3-(methyl)azetidin-1-yl)methanone: Similar structure with a methyl group instead of a fluoromethyl group.
Uniqueness
(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both the ethoxy and fluoromethyl groups can influence the compound’s physicochemical properties and interactions with molecular targets.
Propiedades
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-11-4-3-10(6-14-11)12(16)15-7-9(5-13)8-15/h3-4,6,9H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEVAKRKHFEOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)


![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)

![5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2432916.png)


